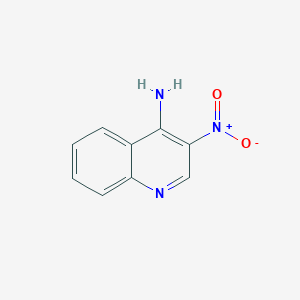

1H-Benzotriazole-6-methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Construction of Pharmacologically Important Heterocyclic Skeletons

- Application : Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol for the construction of pharmacologically important heterocyclic skeletons .

- Method : Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

- Results : This methodology has grown from an obscure level to very high popularity, since it has shown potential in the synthesis of diverse pharmacologically important heterocyclic skeletons .

2. Photocatalytic Transformations

- Application : Benzotriazoles, including 1H-benzotriazole, are subjected to photocatalytic degradation under UV-irradiated TiO2 .

- Method : The photocatalytic process activated by UV-irradiated TiO2 is used to abate 1H-benzotriazole and its derivatives .

- Results : Under the adopted experimental conditions, all the studied substrates were rapidly photocatalytically transformed and mineralized .

3. Synthesis and Antimicrobial Activity

- Application : 1H-Benzotriazole derivatives exhibit notable antimicrobial and antifungal activities.

- Method : 1- (1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives show varying degrees of antibacterial and antifungal effectiveness.

- Results : These derivatives have shown to be effective against certain bacterial and fungal strains.

4. Corrosion Inhibition

- Application : Benzotriazole is widely used as a corrosion inhibitor. It forms a stable coordination compound on a copper surface and behaves as a corrosion inhibitor .

- Method : The compound can be applied to the surface of the material (such as copper) to prevent corrosion .

- Results : The application of benzotriazole significantly reduces the rate of corrosion, thereby extending the lifespan of the material .

5. Synthesis of Other Chemical Compounds

- Application : Benzotriazole can be used in the synthesis of other chemical compounds. It can easily be introduced into a molecule by a variety of reactions .

- Method : The compound is added to the reaction mixture, activating it toward numerous transformations .

- Results : This method has shown potential in the synthesis of diverse chemical compounds .

6. Vacuum Ultraviolet Degradation

- Application : Benzotriazoles, including 1H-benzotriazole, can be degraded using a vacuum ultraviolet (VUV) device emitting 185 + 254 nm (VUV/UV-C) irradiation .

- Method : The degradation of 1H-benzotriazole is performed by a customized VUV device .

- Results : The degradation of 1H-benzotriazole presented an apparent rate constant reached 8.17 × 10 −4 s −1 . The incomplete degradation products presented higher toxicities than 1H-BT, and a further mineralization reduced their toxicities .

Safety And Hazards

properties

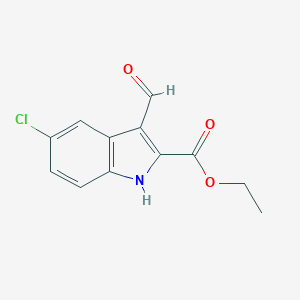

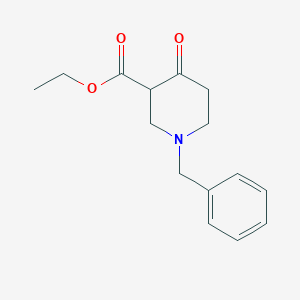

IUPAC Name |

2H-benzotriazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJXZTKRHRFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-6-methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)